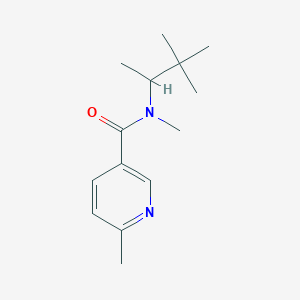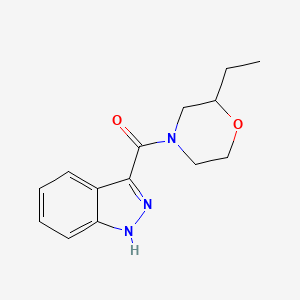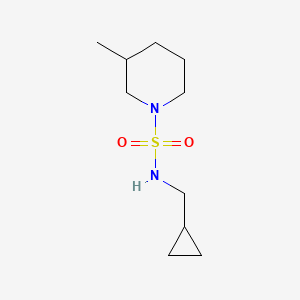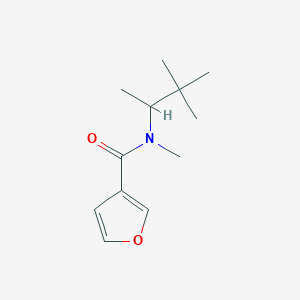
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用機序
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide induces the production of interferon-alpha and tumor necrosis factor-alpha, both of which have been shown to have anti-tumor activity.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, as well as to inhibit the growth of blood vessels that supply tumors with nutrients. Additionally, N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide has been shown to increase the levels of reactive oxygen species in cancer cells, leading to their death.
実験室実験の利点と制限
One advantage of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide as an anti-cancer agent is its ability to activate the immune system to attack cancer cells. This makes it an attractive candidate for cancer immunotherapy. However, one limitation of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide. One area of interest is the development of more effective methods for administering N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide in vivo. Another area of interest is the development of combination therapies that incorporate N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide with other anti-cancer agents. Finally, there is ongoing research into the use of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide as a potential treatment for other diseases, such as viral infections and autoimmune disorders.
合成法
The synthesis of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide involves the reaction of 3-cyanopyridine with isovaleraldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of chemical reactions to yield N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide.
科学的研究の応用
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide works by activating the immune system to attack cancer cells, making it an attractive candidate for cancer immunotherapy.
特性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-10-7-8-12(9-15-10)13(17)16(6)11(2)14(3,4)5/h7-9,11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMDJONDZQAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)






![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)
![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)
![2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)
![N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7494955.png)